molecular formula C7H8Cl2N2O B563550 4-Chloro-N-methylpicolinamide hydrochloride CAS No. 882167-77-3

4-Chloro-N-methylpicolinamide hydrochloride

Cat. No. B563550
M. Wt: 207.054
InChI Key: XGHILPUCRYAWIN-UHFFFAOYSA-N
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Description

4-Chloro-N-methylpicolinamide hydrochloride is a chemical compound with the CAS Number: 882167-77-3 . It has a molecular weight of 207.06 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Chloro-N-methylpicolinamide hydrochloride is 1S/C7H7ClN2O.ClH/c1-9-7(11)6-4-5(8)2-3-10-6;/h2-4H,1H3,(H,9,11);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Chloro-N-methylpicolinamide hydrochloride is a solid at room temperature . It has a molecular weight of 207.06 .

Scientific Research Applications

Biochemical Properties and Therapeutic Applications

Chloroquine and its derivatives have been studied extensively for their antimalarial effects, and ongoing research has revealed interesting biochemical properties that have inspired their repurposing in the management of various infectious and non-infectious diseases. This includes efforts to develop new compounds based on the chloroquine scaffold for use in cancer therapy and other diseases, highlighting the potential for 4-Chloro-N-methylpicolinamide hydrochloride to be studied for similar applications (Njaria, Okombo, Njuguna, & Chibale, 2015).

Antimicrobial and Biocidal Applications

The use of compounds like methylchloroisothiazolinone/methylisothiazolinone (MCI/MI) in preventing biofouling in reverse osmosis systems and as preservatives in cosmetics and household products underlines the antimicrobial efficiency of chlorinated compounds. These applications hint at the broad spectrum of activity against fungi and bacteria, which could be relevant when exploring the uses of 4-Chloro-N-methylpicolinamide hydrochloride in similar contexts (Fewings & Menné, 1999).

Environmental and Safety Considerations

Research on the environmental occurrence, toxicity, and degradation of antimicrobial agents like triclosan demonstrates the importance of understanding the environmental impact and safety profile of chemical compounds. This area of research is crucial for compounds like 4-Chloro-N-methylpicolinamide hydrochloride, especially considering their potential bioaccumulation and effects on human health and the environment (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word for the compound is “Warning” and it has the hazard statement H302 . The precautionary statements for the compound are P280, P305, P338, P351 .

properties

IUPAC Name

4-chloro-N-methylpyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O.ClH/c1-9-7(11)6-4-5(8)2-3-10-6;/h2-4H,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHILPUCRYAWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675759
Record name 4-Chloro-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID20675759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-methylpicolinamide hydrochloride

CAS RN

882167-77-3
Record name 2-Pyridinecarboxamide, 4-chloro-N-methyl-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=882167-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1)
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Synthesis routes and methods I

Procedure details

420 g of a solution of 4-chloro-N-methylpyridine-2-carboxamide (prepared according to WO2006/034796) in toluene (approx. 30% w/w) and 48.8 g of ethanol were charged into a reaction flask. 67.2 g of acetyl chloride was added with stirring to such a degree that the temperature of the reaction mixture did not exceed 30° C. After stirring further at room temperature for 1.5 h the product was filtered off, washed with toluene (212 g) and dried under reduced pressure (30° C., 80 mbar). In this way 156 g (quantitative yield) of 4-chloro-N-methyl-pyridine-2-carboxamide hydrochloride were obtained.
[Compound]
Name
solution
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
67.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

37% hydrochloric acid (354 g, 3.59 mol) is added with stirring to a solution of the crude 4-chloro-N-methylpyridine-2-carboxamide (500 g, 2.93 mol) in acetone (2 kg) to such a degree that the temperature of the reaction mixture does not exceed 40° C. After cooling to approx. 5° C., stirring is continued for 1 h. The product is filtered off, washed with acetone (580 g) and dried under reduced pressure (50° C., 80 mbar). In this way, 521 g (86% of theory) of 4-chloro-N-methylpyridine-2-carboxamide hydrochloride are obtained.
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
2 kg
Type
solvent
Reaction Step Two

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